6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde
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Overview
Description
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C8H6BrN3O2.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules, among others.
Preparation Methods
The synthesis of 6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methoxypyrazolo[1,5-a]pyrimidine, followed by formylation to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent .
Chemical Reactions Analysis
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Scientific Research Applications
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
3-Bromo-6-methoxypyrazolo[1,5-a]pyrimidine: Similar structure but with different substitution patterns.
2-Methoxypyrazolo[1,5-a]pyrimidine-6-carbaldehyde: Differing in the position of the aldehyde group.
6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine: Lacking the aldehyde group at the 3-position.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8-6(4-13)7-10-2-5(9)3-12(7)11-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQFSRQJDICNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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